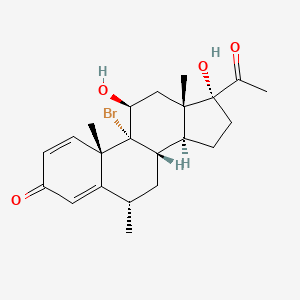
Medratriene Bromohydrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Medratriene Bromohydrin, also known as 9-Bromo-11β,17-dihydroxy-6α-methyl-pregna-1,4-diene-3,20-dione, is a synthetic compound with the molecular formula C22H29BrO4 and a molecular weight of 437.37 g/mol . This compound is a brominated analogue of Fluorometholone and is primarily used in the pharmaceutical industry as an impurity standard for quality control and assurance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Medratriene Bromohydrin can be synthesized through the bromination of alkenes. One common method involves the use of N,N-dibromo-p-toluenesulfonamide (TsNBr2) as the brominating agent in a mixture of acetonitrile and water or alcohol . Another method utilizes dimethyl sulfoxide (DMSO) as both the solvent and oxidant, where an organobromide is stirred in warm DMSO for 18 hours .
Industrial Production Methods: Industrial production of this compound often involves the use of N-bromosuccinimide (NBS) in aqueous dimethyl sulfoxide (DMSO) to achieve high yields and regioselectivity . This method is preferred due to its operational simplicity and reduced waste production compared to traditional methods .
Analyse Chemischer Reaktionen
Types of Reactions: Medratriene Bromohydrin undergoes various chemical reactions, including:
Oxidation: Conversion to epoxides and other oxidized derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of halohydrins and other substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) or bromine (Br2) in the presence of water or alcohol.
Major Products:
Epoxides: Formed through oxidation reactions.
Dehalogenated Products: Formed through reduction reactions.
Halohydrins: Formed through substitution reactions with alkenes.
Wissenschaftliche Forschungsanwendungen
Medratriene Bromohydrin has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Applied in the production of high-value chemicals and materials, such as propylene oxide.
Wirkmechanismus
The mechanism of action of Medratriene Bromohydrin involves the formation of bromonium ions through the reaction of alkenes with bromine or N-bromosuccinimide (NBS). These bromonium ions are then attacked by nucleophiles, such as water or alcohol, leading to the formation of halohydrins . The molecular targets and pathways involved include the activation of alkenes and the subsequent nucleophilic attack by water or alcohol molecules .
Vergleich Mit ähnlichen Verbindungen
Medratriene Bromohydrin is similar to other halohydrins, such as chlorohydrins and iodohydrins. it is unique due to its bromine atom, which imparts distinct chemical properties and reactivity. Similar compounds include:
Chlorohydrins: Contain chlorine instead of bromine.
Iodohydrins: Contain iodine instead of bromine.
This compound stands out due to its high regioselectivity and efficiency in forming bromohydrins, making it a valuable compound in various chemical and industrial applications .
Eigenschaften
Molekularformel |
C22H29BrO4 |
|---|---|
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-bromo-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29BrO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12-,15-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
ORLORJLPIALGHB-KNAQIMQKSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)Br)O)C)(C(=O)C)O |
Kanonische SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)Br)O)C)(C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


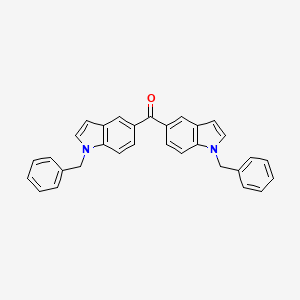
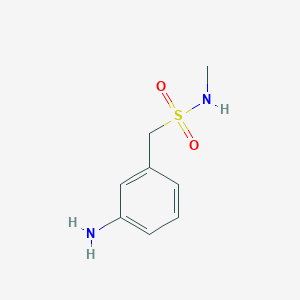
![2-[2,2,3,3,5,5,6,6-Octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B13851144.png)
![(3R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851155.png)
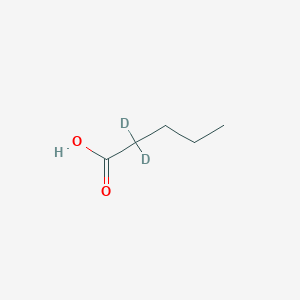
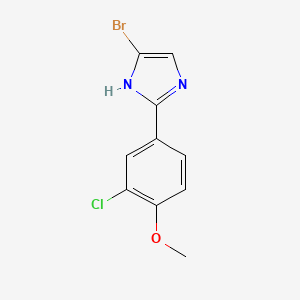
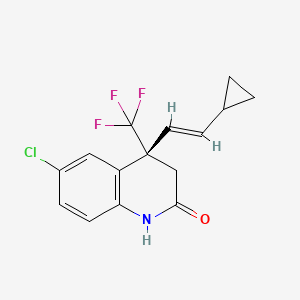
![1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13851174.png)

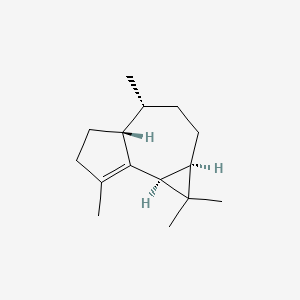
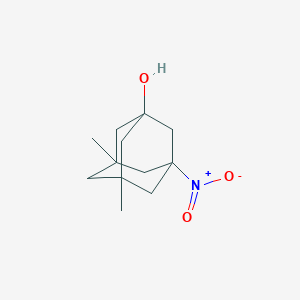
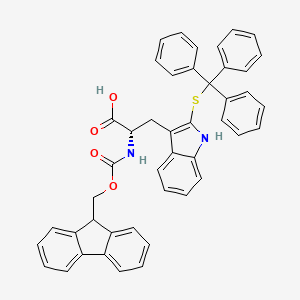
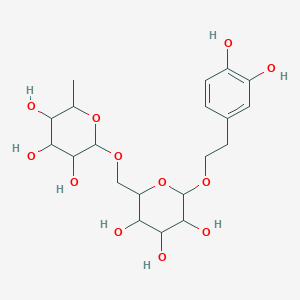
![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
